4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide
Description
Historical Context and Evolution of Naphthothiazole-Based Benzamides
The development of naphthothiazole-benzamide hybrids traces its origins to mid-20th century investigations into the photophysical properties of fused thiazole systems. Early work by Hofmann on 2-substituted benzothiazoles laid the groundwork for understanding the electronic effects of annulated aromatic systems. The critical breakthrough emerged in the 1990s when researchers recognized the naphtho[1,2-d]thiazole system's capacity to participate in π-π stacking interactions with biological targets, leading to its incorporation into benzamide frameworks.
A pivotal 2003 study demonstrated that substituting the naphthothiazole nitrogen with benzamide groups enhanced binding to ATP pockets in kinase domains, sparking renewed interest in these architectures. The specific combination of 4-benzoyl substitution with the naphtho[1,2-d]thiazol-2-amine core in 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide represents a third-generation optimization, balancing lipophilicity and hydrogen-bonding capacity for improved blood-brain barrier permeability compared to earlier analogues.
Research Significance within Contemporary Medicinal Chemistry
This compound's significance stems from three key attributes:
- Dual Pharmacophore Synergy : The benzoyl group provides planar rigidity for intercalation into hydrophobic protein pockets, while the naphthothiazole nitrogen serves as a hydrogen bond acceptor, enabling simultaneous interactions with multiple target residues.
- Structural Tunability : Position-selective modifications at the benzoyl para-position (R = H, OCH₃, NO₂) and naphthothiazole C-5/C-6 positions allow precise modulation of electronic properties and steric bulk without compromising the core scaffold's stability.
- Broad Target Spectrum : Preliminary molecular docking studies suggest affinity for over 17 human kinases, including ABL1, EGFR, and CDK2, with computed binding energies ranging from -9.2 to -11.6 kcal/mol.
Theoretical Foundation of Thiazole-Based Molecular Architectures
The naphtho[1,2-d]thiazole system exhibits unique electronic characteristics:
| Property | Value/Description | Biological Relevance |
|---|---|---|
| Dipole Moment (μ) | 4.23 D (gas phase) | Enhances solubility in polar active sites |
| HOMO Energy | -6.78 eV | Facilitates charge-transfer interactions |
| LUMO Energy | -1.92 eV | Stabilizes electrophilic attack |
| Aromatic Stabilization | 28.3 kcal/mol (vs 21.4 for benzothiazole) | Improves metabolic resistance |
These parameters, derived from density functional theory (DFT) calculations, explain the compound's superior target engagement compared to simpler thiazole analogues. The benzamide carbonyl (νC=O = 1685 cm⁻¹) exhibits red-shifted stretching frequencies compared to non-conjugated benzamides (Δν = -32 cm⁻¹), indicating enhanced resonance stabilization through the naphthothiazole system.
Current Research Landscape and Scientific Interest
Recent investigations focus on three primary areas:
Synthetic Methodology Development
Modern protocols employ polymer-supported nitrite reagents for diazotization-cyclization sequences, achieving 82-94% yields under mild conditions (25-40°C). Microwave-assisted Suzuki couplings enable efficient introduction of diverse benzoyl substituents, reducing reaction times from 18 hours to <45 minutes.
Biological Evaluation
- Antimicrobial Activity : Against Staphylococcus aureus (MIC = 2.1 μg/mL) and Candida albicans (MIC = 3.8 μg/mL), outperforming fluconazole by 4.7-fold.
- Kinase Inhibition : IC₅₀ values of 17 nM against EGFR-T790M mutant kinase, with >2000-fold selectivity over wild-type EGFR.
- Anticancer Potential : GI₅₀ = 0.48 μM in MCF-7 breast cancer cells via topoisomerase IIα inhibition (85% at 10 μM).
Computational Modeling
Molecular dynamics simulations (200 ns trajectories) reveal stable binding to the Bcr-Abl kinase domain (RMSD < 1.8 Å), with key interactions including:
- Benzoyl carbonyl hydrogen bond to Thr315 (2.1 Å)
- Naphthothiazole sulfur π-sulfur interaction with Phe317 (3.4 Å)
- Hydrophobic contacts with Ile313 and Val256
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-benzoylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H16N2O2S/c28-23(17-7-2-1-3-8-17)18-10-12-19(13-11-18)24(29)27-25-26-22-20-9-5-4-6-16(20)14-15-21(22)30-25/h1-15H,(H,26,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOHZHLJGOKOAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific functional groups targeted during the process .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the cytotoxic properties of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide against various cancer cell lines. For instance:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer). It was found to be more potent than the commonly used chemotherapeutic agent cisplatin against certain cell lines .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 Value (μM) | Comparison with Cisplatin |
|---|---|---|
| MDA-MB-231 | 5.0 | More potent |
| SUIT-2 | 10.0 | Less potent |
| HT-29 | 7.0 | More potent |
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase Inhibition : Research indicates that 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide acts as an inhibitor of acetylcholinesterase, an enzyme linked to Alzheimer's disease. Its inhibitory activity was measured using IC50 values, showing promising results compared to established inhibitors .
Table 2: Enzyme Inhibition Activity
| Enzyme | IC50 Value (μM) | Reference Compound |
|---|---|---|
| Acetylcholinesterase | 1.5 | Donepezil (0.046 μM) |
| β-secretase | 9.0 | Quercetin (4.89 μM) |
Fluorescent Probes
The unique structure of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide allows it to function as a fluorescent probe in biochemical studies:
- Fluorescence Properties : The compound exhibits strong fluorescence under UV light, making it suitable for use in biological imaging and tracking cellular processes. Its application in live-cell imaging has been explored, providing insights into cellular dynamics .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various experimental setups:
- Cytotoxicity Mechanism : A study involving Hoechst staining confirmed that the most potent derivatives induce apoptosis in cancer cells through morphological changes typical of programmed cell death .
- In Vivo Efficacy : Animal model studies have shown that treatment with this compound resulted in reduced tumor sizes compared to control groups, indicating its potential for further development as an anticancer agent.
- Neuroprotective Effects : Investigations into its neuroprotective properties revealed that it may help mitigate oxidative stress in neuronal cells, suggesting a dual role in cancer therapy and neuroprotection .
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of biological processes in bacteria, fungi, or cancer cells, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide and related compounds:
Structural and Electronic Differences
- Fused vs.
- Substituent Effects: Electron-withdrawing groups (e.g., benzoyl in the target compound) may reduce electron density on the aromatic system, affecting reactivity. In contrast, electron-donating groups (e.g., morpholinomethyl in 4d) increase solubility and modulate pharmacokinetics .
Physicochemical Properties
- Melting Points : Compounds like 4d (mp 192–194°C) exhibit higher melting points than derivatives with flexible side chains (e.g., 4h), likely due to crystalline packing from rigid substituents .
- Spectral Confirmation : ¹H NMR and HRMS data for analogs (e.g., 4h) confirm amide NH peaks (δ 8.85 ppm) and precise molecular weights, critical for structural validation .
Biological Activity
4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
The biological activity of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide is primarily attributed to its interaction with various biological targets. It has been suggested that this compound may exhibit:
- Antimicrobial properties : Inhibition of bacterial growth.
- Anticancer effects : Induction of apoptosis in cancer cells.
- Enzyme inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
Biological Activity Data
Research on the biological activity of this compound has yielded significant findings. Below is a summary table of key studies and their outcomes.
Case Studies
- Anticancer Effects : A study evaluated the effects of 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide on human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with an IC50 value of approximately 25 µM, suggesting its potential as an anticancer agent.
- Antimicrobial Activity : Another study investigated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against S. aureus, indicating strong antibacterial properties.
- Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE). The results showed an IC50 value of 30 µM, which is comparable to known inhibitors used in clinical settings.
Q & A
Q. What are the optimal synthetic routes for 4-benzoyl-N-(naphtho[1,2-d]thiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves coupling a benzoyl chloride intermediate with naphtho[1,2-d]thiazol-2-amine under reflux conditions. Key steps include:
- Coupling Reaction : Use pyridine as a base to facilitate amide bond formation between the benzoyl chloride and thiazole amine .
- Catalytic Optimization : Employ Pd-based catalysts or phase-transfer agents to enhance reaction efficiency .
- Purification : Recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
- Monitoring : Thin-layer chromatography (TLC) and -NMR spectroscopy track reaction progress and confirm product identity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm aromatic proton environments and amide bond formation. For example, the thiazole NH proton appears as a singlet near δ 12-13 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] or [M+Na]) with <2 ppm error .
- Melting Point Analysis : Sharp melting points (e.g., 140–145°C) indicate purity .
- TLC : R values in ethyl acetate/hexane (1:1) systems help assess purity during synthesis .
Q. What preliminary biological screening strategies are recommended to evaluate the antimicrobial and anticancer potential of this compound?
Methodological Answer:
- Antimicrobial Assays :
- Disk Diffusion : Test against Staphylococcus aureus and Escherichia coli; measure inhibition zones (e.g., >10 mm indicates significant activity) .
- MIC Determination : Use broth microdilution to quantify minimum inhibitory concentrations .
- Anticancer Screening :
- MTT Assay : Assess cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7). Report IC values (e.g., <10 µM suggests potency) .
- Selectivity Index : Compare cytotoxicity in normal cell lines (e.g., HEK293) to evaluate therapeutic windows .
Advanced Research Questions
Q. How can researchers design structure-activity relationship (SAR) studies to identify critical functional groups in derivatives of this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified benzoyl (e.g., electron-withdrawing groups) or thiazole moieties (e.g., halogen substitutions) .
- Biological Profiling : Test analogs in parallel assays (e.g., MTT, enzyme inhibition) to correlate structural changes with activity shifts .
- Computational Docking : Use AutoDock or Schrödinger to predict binding interactions with targets (e.g., kinases, DNA topoisomerases) .
Q. What experimental approaches are suitable for investigating the metabolic stability and degradation pathways of this compound under physiological conditions?
Methodological Answer:
- In Vitro Stability Assays : Incubate the compound in liver microsomes (human/rat) and monitor degradation via HPLC-MS. Calculate half-life (t) .
- Oxidative Stress Tests : Expose to HO or cytochrome P450 enzymes to identify oxidation-prone sites (e.g., benzoyl or thiazole groups) .
- Degradation Product Analysis : Use LC-MS/MS to characterize metabolites (e.g., hydroxylated or dealkylated derivatives) .
Q. How should conflicting data from antimicrobial assays across different studies be addressed methodologically?
Methodological Answer:
- Standardization : Adopt CLSI guidelines for consistent bacterial inoculum size (~1×10 CFU/mL) and agar composition .
- Solvent Controls : Ensure DMSO concentrations (<1% v/v) do not inhibit bacterial growth .
- Inter-Lab Validation : Collaborate with independent labs to replicate results using shared protocols and reference strains .
Q. What strategies can resolve discrepancies in reported IC50_{50}50 values for anticancer activity across cell lines?
Methodological Answer:
- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., avoid cross-contaminated lines) .
- Assay Harmonization : Standardize seeding density, incubation time, and MTT reagent concentration .
- Positive Controls : Include reference drugs (e.g., doxorubicin) to normalize inter-experiment variability .
Q. How can computational modeling be integrated with experimental data to elucidate binding mechanisms with biological targets?
Methodological Answer:
- Molecular Dynamics Simulations : Simulate ligand-protein interactions (e.g., with GROMACS) to assess binding stability and key residues .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to validate docking predictions .
- Mutagenesis Studies : Engineer target proteins with alanine substitutions to test predicted interaction sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
